

Measuring Avibactam in Biological Samples: A Guide to Assay Methods and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of **Avibactam** in various biological matrices. **Avibactam** is a non- β -lactam β -lactamase inhibitor administered with β -lactam antibiotics, such as ceftazidime, to combat infections caused by resistant bacteria. Accurate measurement of **Avibactam** concentrations in biological samples is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and clinical trials.[1][2]

This guide covers the most common and robust analytical techniques for **Avibactam** quantification, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). A general protocol for a microbiological assay is also provided as a potential alternative or complementary method.

Analytical Methods for Avibactam Quantification

The primary methods for quantifying **Avibactam** in biological samples are chromatography-based assays, valued for their sensitivity, specificity, and accuracy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of **Avibactam** in biological matrices due to its high sensitivity and selectivity. This method allows for the simultaneous determination of **Avibactam** and its partner antibiotics, like ceftazidime.[1][3]

Application Note:

This LC-MS/MS protocol is suitable for the determination of **Avibactam** in human plasma and cerebrospinal fluid (CSF). The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation and detection by tandem mass spectrometry.[3] A weak anionic exchange solid-phase extraction has also been successfully used for plasma samples.[1][4] The assay is validated for linearity, accuracy, precision, and demonstrates no significant matrix effects.[3]

Experimental Protocol (Based on a simultaneous determination with Ceftazidime in Plasma and CSF):[3]

- a. Materials and Reagents:
- Avibactam analytical standard
- · Ceftazidime analytical standard
- Internal Standard (IS), e.g., Ceftazidime-d5 and Salicylic acid[3]
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Ammonium acetate, LC-MS grade
- Ultrapure water
- Control human plasma and CSF
- b. Sample Preparation (Protein Precipitation):[3]

- To 50 μ L of plasma or CSF sample, add 150 μ L of acetonitrile containing the internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.
- c. Liquid Chromatography Conditions:[3]
- Column: Reversed-phase C18 column (e.g., HSS T3, 5.0 μm, 4.6 × 100 mm)[3]
- Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
- Flow Rate: 0.5 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μL
- d. Mass Spectrometry Conditions:[3]
- Ionization Mode: Electrospray Ionization (ESI), positive for Ceftazidime and negative for Avibactam.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Ceftazidime: m/z 547.2 → 468.1[3]
 - **Avibactam**: m/z 263.9 → 96.1[3]
 - Ceftazidime-d5 (IS): m/z 552.3 → 468.1[3]

- Salicylic acid (IS): m/z 136.8 → 92.8[3]
- e. Data Analysis:
- Quantify Avibactam concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Workflow for LC-MS/MS Analysis of Avibactam

Click to download full resolution via product page

Caption: Workflow for the LC-MS/MS quantification of **Avibactam** in biological samples.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV offers a more accessible and cost-effective alternative to LC-MS/MS for the quantification of **Avibactam**. While generally less sensitive than mass spectrometry, modern HPLC-UV methods can achieve the necessary limits of quantification for therapeutic drug monitoring and pharmacokinetic studies.[2]

Application Note:

This HPLC-UV method is suitable for the simultaneous determination of total or free **Avibactam** and Ceftazidime in human serum.[2] To achieve sufficient retention of the polar **Avibactam** molecule, an ion-pairing agent such as tetrabutylammonium hydrogen sulfate is used in the mobile phase.[2] The method is validated according to ICH guidelines and is suitable for clinical applications.[2]

Experimental Protocol (Based on a simultaneous determination with Ceftazidime in Serum):[2]

- a. Materials and Reagents:
- Avibactam analytical standard
- · Ceftazidime analytical standard
- Tetrabutylammonium hydrogen sulfate (TBA)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Sodium phosphate buffer
- Ultrapure water
- Control human serum
- b. Sample Preparation:[2]
- To 100 μL of serum, add 200 μL of acetonitrile to precipitate proteins.
- Vortex for 30 seconds.
- Centrifuge at 14,000 g for 10 minutes.
- Transfer the supernatant to a new tube.
- Inject a portion of the supernatant into the HPLC system.
- c. High-Performance Liquid Chromatography Conditions:[2]
- Column: Reversed-phase C18 column
- Mobile Phase: Isocratic elution with a mixture of sodium phosphate buffer containing TBA and acetonitrile.
- Flow Rate: 1.0 mL/min

• Column Temperature: 25°C

Detection Wavelength: 260 nm[5][6]

• Injection Volume: 20 μL

d. Data Analysis:

 Quantify Avibactam concentration by comparing the peak area of the analyte to a calibration curve prepared in the same biological matrix.

Workflow for HPLC-UV Analysis of Avibactam

Click to download full resolution via product page

Caption: Workflow for the HPLC-UV quantification of **Avibactam** in serum samples.

Microbiological Assay

Microbiological assays are functional assays that measure the biological activity of an antibiotic or inhibitor. While less specific than chromatographic methods, they can provide valuable information on the overall antimicrobial effect. A specific, validated microbiological assay protocol for **Avibactam** is not readily available in the literature. However, a general cylinder-plate method can be adapted and validated for this purpose.

Application Note:

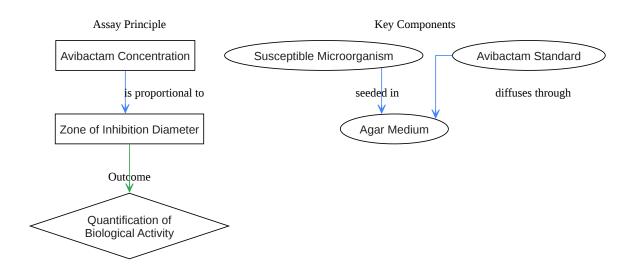
This general protocol for a cylinder-plate microbiological assay can be adapted to determine the concentration of biologically active **Avibactam**, likely in combination with a β -lactam antibiotic. The principle relies on the diffusion of the active compound from a cylinder through

Methodological & Application

an agar layer seeded with a susceptible microorganism, resulting in a zone of growth inhibition. The size of this zone is proportional to the concentration of the active substance.

Experimental Protocol (General Method):

- a. Materials and Reagents:
- Avibactam analytical standard
- Partner β-lactam antibiotic (e.g., Ceftazidime)
- Susceptible test microorganism (e.g., a β-lactamase-producing strain of Klebsiella pneumoniae or Escherichia coli)
- Culture media (e.g., Mueller-Hinton agar)
- Sterile saline
- Sterile cylinders (e.g., stainless steel)
- · Petri dishes
- b. Preparation of Inoculum:
- Prepare a fresh culture of the test microorganism.
- Suspend the microorganisms in sterile saline to a standardized turbidity (e.g., 0.5 McFarland standard).
- c. Preparation of Agar Plates:
- Prepare and sterilize the agar medium.
- Cool the agar to 45-50°C.
- Add the standardized inoculum to the molten agar and mix thoroughly.
- Pour the seeded agar into sterile Petri dishes to a uniform thickness and allow to solidify.



d. Assay Procedure:

- Place sterile cylinders onto the surface of the seeded agar plates.
- Prepare a series of standard solutions of Avibactam (in combination with a fixed concentration of the partner antibiotic) in a suitable buffer.
- Prepare the unknown samples in the same buffer.
- Fill the cylinders with the standard solutions and unknown samples.
- Incubate the plates at a specified temperature (e.g., 35-37°C) for 16-24 hours.
- e. Data Analysis:
- Measure the diameter of the zones of inhibition.
- Plot a standard curve of the zone diameter versus the logarithm of the concentration of the standard solutions.
- Determine the concentration of **Avibactam** in the unknown samples by interpolating their zone diameters on the standard curve.

Logical Relationship for Microbiological Assay

Click to download full resolution via product page

Caption: Logical relationship of key elements in a microbiological assay for Avibactam.

Data Presentation: Summary of Quantitative Data

The following tables summarize the validation parameters for the described analytical methods based on published literature.

Table 1: LC-MS/MS Method Validation Parameters for Avibactam

Parameter	Plasma[1][4]	Cerebrospinal Fluid[3]
Linearity Range (ng/mL)	10 - 10,000	200 - 8,000
Lower Limit of Quantification (LLOQ) (ng/mL)	10	200
Accuracy (%)	Within ±15% of nominal	89.5 - 108.5
Precision (CV%)	≤15%	<15%
Sample Preparation	Weak anionic exchange solid- phase extraction or Protein precipitation	Protein precipitation

Table 2: HPLC-UV Method Validation Parameters for Avibactam in Serum[2]

Parameter	Value
Linearity Range (μg/mL)	Not explicitly stated, but suitable for therapeutic drug monitoring
Lower Limit of Detection (LOD)	Defined as a signal-to-noise ratio of 3:1
Accuracy (%)	Validated according to ICH guidelines
Precision (CV%)	Validated according to ICH guidelines
Sample Preparation	Protein precipitation

Conclusion

The choice of assay for measuring **Avibactam** concentration in biological samples depends on the specific requirements of the study, including the required sensitivity, the available instrumentation, and the biological matrix of interest. LC-MS/MS methods offer the highest sensitivity and specificity and are well-suited for pharmacokinetic studies in various matrices. HPLC-UV provides a robust and more accessible alternative for therapeutic drug monitoring in serum. While not as specific, microbiological assays can be a valuable tool for assessing the biological activity of **Avibactam**. The protocols and data presented in this guide provide a solid

foundation for researchers and drug development professionals to establish and validate reliable methods for **Avibactam** quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of avibactam and ceftazidime in human plasma samples by LC-MS -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iosrphr.org [iosrphr.org]
- 6. RP-HPLC Method Development for Ceftazidime and Avibactam Stability [wisdomlib.org]
- To cite this document: BenchChem. [Measuring Avibactam in Biological Samples: A Guide to Assay Methods and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601228#a-assay-methods-for-measuring-avibactam-concentration-in-biological-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com